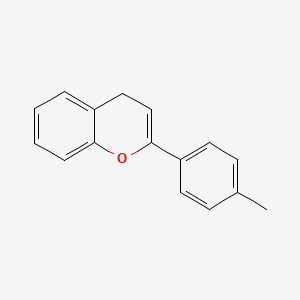
3-Cyclobutene-1,2-dione, 3-pentyl-4-(trimethylsilyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Pentyl-4-(trimethylsilyl)cyclobut-3-ene-1,2-dione is a synthetic organic compound characterized by a cyclobutene ring substituted with a pentyl group and a trimethylsilyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-pentyl-4-(trimethylsilyl)cyclobut-3-ene-1,2-dione typically involves the following steps:
Formation of the Cyclobutene Ring: The cyclobutene ring can be synthesized through a Diels-Alder reaction between a suitable diene and a dienophile. This reaction is often carried out under thermal conditions or with the aid of a catalyst.
Introduction of the Pentyl Group: The pentyl group can be introduced via a Grignard reaction or an alkylation reaction using pentyl halides.
Introduction of the Trimethylsilyl Group: The trimethylsilyl group is typically introduced through a silylation reaction using trimethylsilyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of 3-pentyl-4-(trimethylsilyl)cyclobut-3-ene-1,2-dione may involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-Pentyl-4-(trimethylsilyl)cyclobut-3-ene-1,2-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the trimethylsilyl group, replacing it with other functional groups such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halides, alkoxides, and other nucleophiles in the presence of a base or catalyst.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Halogenated or alkoxylated derivatives.
Aplicaciones Científicas De Investigación
3-Pentyl-4-(trimethylsilyl)cyclobut-3-ene-1,2-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Materials Science: Employed in the development of novel materials with unique electronic and mechanical properties.
Biology and Medicine: Investigated for potential biological activity and as a scaffold for drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of 3-pentyl-4-(trimethylsilyl)cyclobut-3-ene-1,2-dione involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, potentially modulating their activity.
Pathways Involved: It may influence biochemical pathways related to oxidation-reduction reactions, signal transduction, and cellular metabolism.
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dihydroxy-3-cyclobutene-1,2-dione:
3,4-Bis(methylamino)cyclobut-3-ene-1,2-dione: This compound features methylamino groups on the cyclobutene ring.
3,4-Bis(phenylamino)cyclobut-3-ene-1,2-dione: Contains phenylamino groups on the cyclobutene ring.
Uniqueness
3-Pentyl-4-(trimethylsilyl)cyclobut-3-ene-1,2-dione is unique due to the presence of both a pentyl group and a trimethylsilyl group, which confer distinct chemical properties and reactivity compared to other cyclobutene derivatives
Propiedades
Número CAS |
181126-38-5 |
|---|---|
Fórmula molecular |
C12H20O2Si |
Peso molecular |
224.37 g/mol |
Nombre IUPAC |
3-pentyl-4-trimethylsilylcyclobut-3-ene-1,2-dione |
InChI |
InChI=1S/C12H20O2Si/c1-5-6-7-8-9-10(13)11(14)12(9)15(2,3)4/h5-8H2,1-4H3 |
Clave InChI |
KEMCSXZTNOGHOC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1=C(C(=O)C1=O)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butyl (2R)-2-[2-(methylamino)-2-oxoethyl]azetidine-1-carboxylate](/img/structure/B11881290.png)



![2-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4(2H)-one](/img/structure/B11881332.png)
![[Ethyl(methyl)silanediyl]dimethanediyl dicarbamate](/img/structure/B11881333.png)







